4-iso-Butoxyphenyl methyl sulfide
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Overview
Description
4-iso-Butoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS. It contains a phenyl ring substituted with an iso-butoxy group and a methyl sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Butoxyphenyl methyl sulfide typically involves the reaction of 4-iso-butoxyphenol with methylthiol in the presence of a suitable catalyst. One common method includes the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals . This method is highly compatible with a variety of functional groups and delivers sulfides in good yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-containing ionic liquid-based catalysts. These catalysts can catalyze selective oxidation reactions and are highly used in chemical processes . The immobilization of these catalysts on diverse solid supports allows for easy separation and recycling after the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-iso-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl ring or the sulfur atom, often using reagents like halides or nucleophiles.
Major Products:
Oxidation: The major products of oxidation are sulfoxides and sulfones.
Reduction: Reduction typically yields the corresponding thiol or sulfide.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents used.
Scientific Research Applications
4-iso-Butoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Mechanism of Action
The mechanism of action of 4-iso-Butoxyphenyl methyl sulfide involves its interaction with molecular targets through its sulfide group. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone, which can further interact with biological molecules. The compound may also participate in radical reactions, where the formation of sulfur radicals plays a crucial role .
Comparison with Similar Compounds
- Methyl phenyl sulfide
- Methyl-p-tolylsulfide
- 4-chlorothioanisole
- 4-bromothioanisole
- Ethylphenylsulfide
Comparison: 4-iso-Butoxyphenyl methyl sulfide is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
SVOLIQXPWTWDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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